tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for carbamate derivatives containing aromatic and aliphatic components. According to chemical database records, the compound is officially designated as tert-butyl N-(2-(3-aminopropyl)phenyl)carbamate, reflecting its structural composition that includes a tert-butyl protective group, a phenyl ring system, and an aminopropyl side chain. The structural representation reveals a benzene ring substituted at the ortho position with a three-carbon chain terminating in an amino group, while the meta position bears a carbamate functional group protected with a tert-butyl moiety.
The molecular architecture demonstrates characteristic features of protected amino acid derivatives commonly employed in synthetic organic chemistry. The tert-butyl carbamate functionality serves as a protecting group for the aniline nitrogen, while the terminal amino group on the propyl chain remains available for further chemical transformations. This dual functionality makes the compound particularly valuable in multi-step synthetic sequences where selective protection and deprotection strategies are essential.
Alternative systematic nomenclature found in chemical literature includes the designation "2-Methyl-2-propanyl [3-(3-aminopropyl)phenyl]carbamate," which emphasizes the tert-butyl group as a 2-methyl-2-propanyl substituent. Chemical suppliers and databases also employ the extended systematic name "Carbamic acid, N-[3-(3-aminopropyl)phenyl]-, 1,1-dimethylethyl ester," which follows classical ester nomenclature conventions by treating the carbamate as an ester derivative of carbamic acid.
Common Synonyms and Registry Identifiers
The compound is registered under the Chemical Abstracts Service number 1566000-13-2, which serves as its primary international identifier for chemical databases and regulatory purposes. The PubChem database assigns this compound the unique identifier 115113327, providing researchers with standardized access to comprehensive chemical and biological data. These registry numbers ensure unambiguous identification across different chemical information systems and facilitate accurate literature searches and regulatory compliance.
Chemical suppliers and research institutions employ various synonymous designations for this compound. The most frequently encountered synonym is "this compound," which maintains the common name format while preserving essential structural information. Alternative commercial designations include the systematic description emphasizing the carbamate ester functionality, reflecting different approaches to chemical nomenclature within the industry.
The MDL number MFCD07644607 provides an additional unique identifier within the Molecular Design Limited database system, commonly used by chemical suppliers for inventory management and quality control purposes. This identifier facilitates cross-referencing between different chemical information platforms and ensures consistency in chemical documentation and procurement processes.
Properties
IUPAC Name |
tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYXSCZVMQHFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with 3-(3-aminopropyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Organic Chemistry
In organic chemistry, tert-butyl (3-(3-aminopropyl)phenyl)carbamate serves as a protecting group for amine functionalities during multi-step synthesis. This application is crucial for ensuring that amines do not react prematurely in complex chemical syntheses.
Biochemical Research
The compound is utilized as a biochemical reagent to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with various substrates facilitates investigations into biochemical pathways involving amine groups and carbamate functionalities.
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored as a building block for synthesizing pharmaceutical intermediates. Its derivatives are investigated for potential use in drug development, particularly in creating compounds with therapeutic effects .
Industrial Applications
The compound finds use in the production of polymers and specialty chemicals , contributing to various industrial processes. Its properties allow for the creation of materials with enhanced performance characteristics .
Case Study 1: Drug Synthesis
A notable application of this compound is in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as an intermediate in the preparation of this drug, showcasing its significance in medicinal chemistry .
Case Study 2: Enzyme Interaction Studies
Research has demonstrated the effectiveness of this compound in studying enzyme-substrate interactions. By using this compound, scientists have been able to elucidate mechanisms of action for specific enzymes, providing insights into their biological roles.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-aminopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an inhibitor of glutamate transporters, it binds to these transporters and prevents the reuptake of glutamate, thereby modulating its levels in the brain. This action can have significant implications for neurological research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues with variations in substituents, aromatic systems, and functional groups. Key differences in reactivity, solubility, and applications are highlighted below.
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Carbamates
Reactivity and Solubility
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or chloro substituents (e.g., ) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Hydrophilic Modifications : The hydroxyl group in (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate improves solubility in polar solvents, aiding in crystallization .
- Steric Effects: Cyclopropyl rings (e.g., ) and bulky aromatic systems (e.g., phenothiazine in ) slow reaction rates during deprotection due to steric hindrance.
Biological Activity
Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Characterized by its unique structure, this compound exhibits significant properties that may influence various biological pathways.
- Molecular Formula : C₁₄H₂₂N₂O₂
- Molecular Weight : 250.34 g/mol
- Physical State : Colorless oil
- Boiling Point : 200 to 202 °C
The compound contains a tert-butyl group and a phenyl ring substituted with an amino group, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound primarily exhibits anti-inflammatory properties . Its derivatives have shown significant activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests its potential application in treating inflammatory diseases.
The anti-inflammatory effects are likely mediated through the inhibition of COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins, compounds involved in inflammation and pain signaling. Molecular docking studies have demonstrated favorable binding interactions of this compound with COX enzymes, indicating a mechanism for its biological activity.
Structure-Activity Relationship (SAR)
The efficacy of this compound can vary significantly based on structural modifications. Research has shown that even minor changes in the chemical structure can lead to substantial differences in biological outcomes, emphasizing the importance of SAR studies in drug design.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl (2-aminophenyl)carbamate | Substituted at the 2-position | Exhibits different biological activity profiles |
| Tert-butyl (4-chlorophenyl)carbamate | Contains a chlorine substituent | Enhanced lipophilicity affecting bioavailability |
| Tert-butyl (pyridin-2-ylmethyl)carbamate | Pyridine ring substitution | Potential for increased interaction with receptors |
| Tert-butyl (2-nitrophenyl)carbamate | Nitro group on the aromatic ring | Notable for its reactivity and potential toxicity |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study comparing various carbamates found that this compound exhibited significant anti-inflammatory effects when tested against standard drugs like indomethacin. The percentage inhibition values ranged from 39% to 54% within 9 to 12 hours post-administration .
- Enzyme Interaction Studies : In vitro studies have shown that this compound interacts effectively with enzymes involved in metabolic pathways, indicating potential therapeutic applications beyond inflammation, such as modulation of neurotransmitter systems.
- Molecular Docking Studies : Computational studies have revealed favorable binding patterns between this compound and various biological targets, supporting its role as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (3-(3-aminopropyl)phenyl)carbamate, and how can intermediates be characterized?
- Methodology : A two-step approach is common: (1) introduce the tert-butyl carbamate group via reaction with Boc anhydride under basic conditions (e.g., DMAP or DIEA in THF), followed by (2) functionalization of the aminopropyl chain. For intermediates, use NMR (DMSO-d₆) to confirm Boc-protection (singlet at ~1.4 ppm for tert-butyl) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹). LC-MS can verify molecular ion peaks (e.g., [M+H]⁺) .
- Critical Note : Monitor reaction progress via TLC (silica, 10% MeOH/DCM) to avoid over-substitution.
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical advice .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may cleave the Boc group .
Q. What analytical techniques are essential for confirming structural integrity?
- Primary Methods :
- NMR : NMR to resolve quaternary carbons (e.g., tert-butyl at ~28 ppm and carbonyl at ~155 ppm). NMR for aromatic protons (δ 6.5–7.5 ppm) and aminopropyl chain protons (δ 1.6–3.0 ppm) .
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%) and detect degradation products .
Advanced Research Questions
Q. How can reaction yields be optimized during Boc protection of the aminopropyl chain?
- Key Variables :
- Solvent Choice : THF or DCM improves solubility and reduces side reactions compared to polar aprotic solvents .
- Catalyst : DMAP (0.1–0.5 eq) accelerates Boc activation, while DIEA (2–3 eq) neutralizes acid byproducts .
Q. How can spectral contradictions (e.g., unexpected NMR peaks) be resolved?
- Common Issues :
- Rotamers : Boc groups may cause splitting in NMR due to restricted rotation. Use elevated temperatures (e.g., 50°C in DMSO-d₆) to coalesce peaks .
- Impurities : Recrystallize from EtOAc/hexanes or purify via flash chromatography (silica, 5–10% MeOH/DCM) .
Q. What computational methods support the design of derivatives for SAR studies?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents on the phenyl ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets .
Safety and Compliance
Q. What are the fire hazards associated with this compound, and how should they be mitigated?
- Hazards : Combustion releases CO, NOₓ, and organic vapors. Use dry chemical or CO₂ extinguishers; avoid water jets .
- Prevention : Store away from ignition sources and ensure electrical equipment is explosion-proof .
Q. How should accidental spills be managed in a laboratory setting?
- Protocol :
Evacuate non-essential personnel and ventilate the area.
Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
